

# The Safety Profile of D-Psicose: A Comprehensive Toxicological and Safety Review

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: **D-Psicose** (also known as D-Allulose) is a rare sugar with a chemical structure that is a C-3 epimer of D-fructose.[1] It is found in small quantities in natural products like wheat, figs, and raisins.[1] With approximately 70% of the sweetness of sucrose but with virtually zero calories, **D-Psicose** has garnered significant interest as a sugar substitute in the food and pharmaceutical industries.[2][3] Its potential physiological benefits, including anti-hyperglycemic and anti-obesity effects, have been a key focus of research.[4] This technical guide provides a comprehensive overview of the long-term safety and toxicity studies of **D-Psicose**, presenting key data in a structured format, detailing experimental methodologies, and illustrating relevant biological pathways to support further research and development.

#### **Executive Summary of Safety and Toxicity Data**

**D-Psicose** has been extensively studied for its safety in various animal models and in humans. The totality of the evidence supports its classification as a safe food ingredient. The U.S. Food and Drug Administration (FDA) has received several Generally Recognized as Safe (GRAS) notices for **D-Psicose** (D-Allulose) and has issued "no question" letters, indicating their agreement with the GRAS conclusion based on scientific procedures.[2][5][6][7]

## **Non-Clinical Toxicity Studies**

A battery of non-clinical studies has been conducted to evaluate the potential toxicity of **D- Psicose**, including acute, sub-chronic, and chronic toxicity, as well as genotoxicity,



carcinogenicity, and reproductive and developmental toxicity studies.

#### **Acute, Sub-chronic, and Chronic Toxicity**

Long-term studies in rats have demonstrated no adverse effects at dietary concentrations of 3% **D-Psicose**.[1] While an increase in the relative weights of the liver and kidneys has been observed in some studies, these changes were not associated with any pathological findings or adverse effects on clinical chemistry parameters.[1][8][9]

Table 1: Summary of Key Acute, Sub-chronic, and Chronic Toxicity Studies of **D-Psicose** 



Study Type	Species	Duration	Dosage	Key Findings	Reference
Acute Oral Toxicity	Rat	Single Dose	Up to 16 g/kg bw	LD50 > 16 g/kg bw. Classified as a non-toxic substance.	[1][10]
Sub-chronic Oral Toxicity	Wistar Rat	90 days	3% D- Psicose in diet	No adverse effects. Increased relative liver and kidney weights without pathological changes.	[9]



Chronic Oral Toxicity	Wistar Rat	12-18 months	3% D- Psicose in diet (approx. 1.28 g/kg bw/day)	No adverse toxicological effects. Significantly lower body weight gain and intraabdominal adipose tissue compared to sucrose control. Increased relative liver and kidney weights without pathological findings.	[1][10][11]
Long-term Safety	Dog	12 weeks	0.2 g/kg bw/day	No harmful effects observed. Significant reduction in plasma total cholesterol.	[4]

## **Genotoxicity and Carcinogenicity**

In vivo studies have consistently shown that **D-Psicose** is not genotoxic or carcinogenic.[12] Furthermore, some research suggests a protective effect against diethylnitrosamine (DEN)-induced hepatocarcinogenesis.[12]

Table 2: Summary of Genotoxicity and Carcinogenicity Studies of **D-Psicose** 



Study Type	Species	Key Findings	Reference
In vivo Genotoxicity	Rat	Not genotoxic.	[12]
In vivo Carcinogenicity	Rat	Not carcinogenic. Did not negatively alter hepatic gene expression.	[12]

### **Reproductive and Developmental Toxicity**

Studies on the reproductive and developmental toxicity of **D-Psicose** have not revealed any adverse effects. A one-generation reproduction toxicity study indicated no significant issues.[13] Teratogenicity studies in rats have also shown no evidence of compound-related toxicities, leading to a No-Observed-Adverse-Effect Level (NOAEL) of 5000 mg/kg body weight/day.[13]

Table 3: Summary of Reproductive and Developmental Toxicity Studies of **D-Psicose** 

Study Type	Species	Dosage	Key Findings	Reference
Teratogenicity	Rat	Up to 5000 mg/kg bw/day	No evidence of teratogenicity.  NOAEL established at 5000 mg/kg bw/day.	[13]

#### **Metabolism and Pharmacokinetics**

**D-Psicose** is partially absorbed in the small intestine and largely excreted unchanged in the urine.[12][14][15] Studies in humans have shown that about 70% of ingested **D-Psicose** is excreted in the urine.[16] The portion that is not absorbed passes to the large intestine where it is poorly fermented by gut microbiota.[14][16] The energy value of **D-Psicose** is estimated to be less than 0.4 kcal/g.[2][16]

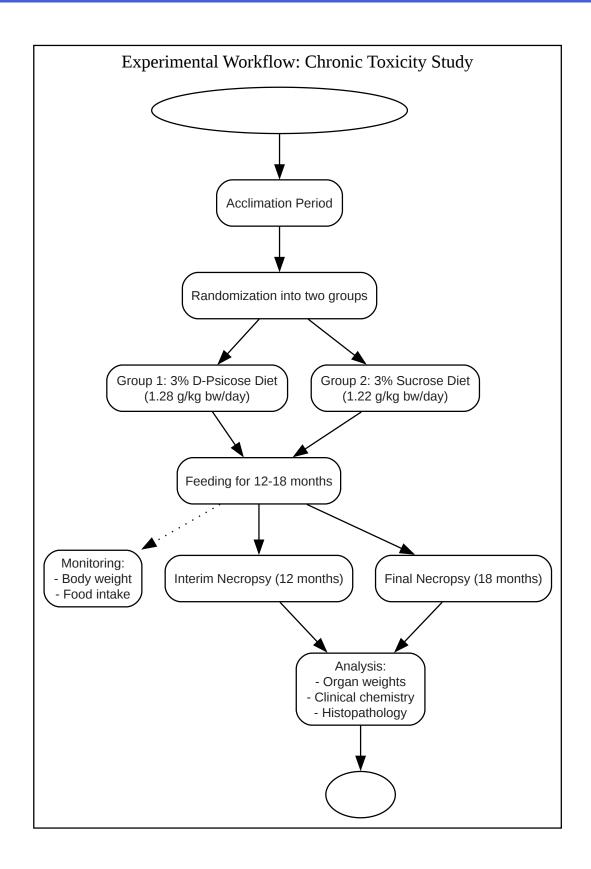
#### **Experimental Protocols**



#### **Chronic Toxicity Study in Rats (Yagi and Matsuo, 2009)**

- Test System: Male Wistar rats, 3 weeks old at the start of the study.[1]
- Diet: Rats were fed diets containing either 3% **D-Psicose** or 3% sucrose for 12 to 18 months. The actual ingestion was approximately 1.28 g/kg body weight/day for **D-Psicose** and 1.22 g/kg body weight/day for sucrose.[1][10]
- Parameters Monitored: Body weight, food intake, organ weights (liver, kidneys, brain, lungs, pancreas, intra-abdominal adipose tissue), clinical chemistry, and histopathological examinations were conducted.[1]
- Statistical Analysis: Data were analyzed using appropriate statistical methods to compare the
   D-Psicose and sucrose groups.





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**Figure 1:** Workflow for a chronic toxicity study of **D-Psicose** in rats.

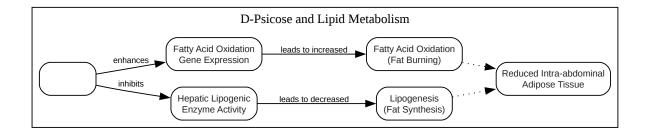


#### **Signaling Pathways and Mechanisms of Action**

**D-Psicose** exerts its physiological effects through several mechanisms, including the modulation of lipid metabolism and interaction with the gut microbiota.

#### **Lipid Metabolism Regulation**

**D-Psicose** has been shown to favorably alter lipid metabolism by decreasing lipogenesis and increasing fatty acid oxidation.[17] It achieves this by reducing the activity of key lipogenic enzymes in the liver.[17]



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Figure 2: Proposed mechanism of **D-Psicose** on lipid metabolism.

#### **Interaction with Gut Microbiota**

The long-term effects of **D-Psicose** on the gut microbiota are an area of ongoing research. Some studies suggest that **D-Psicose** can alter the composition of the gut microbiota.[18] However, one study indicated that **D-Psicose** intake could exacerbate dextran sulfate sodium (DSS)-induced colitis in mice by altering the gut microbiota and impairing the mucosal barrier. [19][20] This finding highlights the need for further investigation into the effects of **D-Psicose** in individuals with inflammatory bowel disease.

#### **Human Clinical Safety**

Clinical studies in healthy human subjects have demonstrated that **D-Psicose** is well-tolerated. Long-term ingestion has not been associated with adverse effects.[12]



#### Conclusion

Based on a comprehensive review of acute, sub-chronic, and chronic toxicity studies, as well as genotoxicity, carcinogenicity, and reproductive and developmental toxicity data, **D-Psicose** is considered safe for human consumption at the intended levels of use. Its favorable metabolic effects and low caloric value make it a promising sugar substitute. Further research into its long-term effects on the gut microbiota, particularly in susceptible populations, is warranted. The established NOAELs from animal studies provide a strong basis for its continued safe use in food and beverage applications.

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